Cas no 38399-77-8 (1-Heptanamine, N-heptyl-N-methyl-)
1-Heptanamine, N-heptyl-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Heptanamine, N-heptyl-N-methyl-
- N-heptyl-N-methylheptan-1-amine
- DTXSID50403007
- AKOS024391002
- diheptylmethyl amine
- diheptylmethylamine
- methyl-n-diheptylamine
- 38399-77-8
- SCHEMBL525947
- BXYHQXUPLKMYDE-UHFFFAOYSA-N
-
- Inchi: 1S/C15H33N/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3
- InChI Key: BXYHQXUPLKMYDE-UHFFFAOYSA-N
- SMILES: N(C)(CCCCCCC)CCCCCCC
Computed Properties
- Exact Mass: 227.26149
- Monoisotopic Mass: 227.261300057g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 12
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
1-Heptanamine, N-heptyl-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1242863-250mg |
1-Heptanamine, N-heptyl-N-methyl- |
38399-77-8 | 90% | 250mg |
$515 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1242863-1g |
1-Heptanamine, N-heptyl-N-methyl- |
38399-77-8 | 90% | 1g |
$870 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1242863-250mg |
1-Heptanamine, N-heptyl-N-methyl- |
38399-77-8 | 90% | 250mg |
$535 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1242863-1g |
1-Heptanamine, N-heptyl-N-methyl- |
38399-77-8 | 90% | 1g |
$910 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1242863-250mg |
1-Heptanamine, N-heptyl-N-methyl- |
38399-77-8 | 90% | 250mg |
$535 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1242863-1g |
1-Heptanamine, N-heptyl-N-methyl- |
38399-77-8 | 90% | 1g |
$910 | 2025-02-25 |
1-Heptanamine, N-heptyl-N-methyl- Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 1-Heptanamine, N-heptyl-N-methyl-
1-Heptanamine, N-heptyl-N-methyl-
The compound 1-Heptanamine, N-heptyl-N-methyl- (CAS No: 38399-77-8) is an organic amine derivative with significant applications in various industrial and chemical sectors. This compound is a primary amine with a heptyl chain and a methyl group attached to the nitrogen atom. Its structure makes it highly versatile, enabling its use in a wide range of chemical reactions and processes.
Recent studies have highlighted the potential of 1-Heptanamine, N-heptyl-N-methyl- in the synthesis of advanced materials, particularly in the development of high-performance polymers. Researchers have explored its role as a building block for creating thermally stable polymers, which are essential for aerospace and automotive industries. The compound's ability to form strong intermolecular hydrogen bonds has been a focal point in these studies, demonstrating its potential for enhancing material durability under extreme conditions.
In addition to its role in polymer synthesis, 1-Heptanamine, N-heptyl-N-methyl- has been investigated for its applications in pharmaceuticals. The compound serves as an intermediate in the synthesis of bioactive molecules, including certain antibiotics and antiviral agents. Its long hydrocarbon chain provides flexibility in molecular design, allowing for the creation of compounds with improved pharmacokinetic properties.
The synthesis of 1-Heptanamine, N-heptyl-N-methyl- involves a multi-step process that typically begins with the reaction of heptanal with methylamine. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly production methods. For instance, the use of enzyme-catalyzed reactions has significantly reduced the energy consumption and waste generation associated with traditional synthesis routes.
From an environmental perspective, the compound's biodegradability has been a subject of interest. Studies indicate that 1-Heptanamine, N-heptyl-N-methyl- undergoes rapid biodegradation under aerobic conditions, making it a more sustainable choice compared to some other organic amine derivatives. This characteristic is particularly important for its use in industrial applications where environmental impact is a concern.
In terms of physical properties, 1-Heptanamine, N-heptyl-N-methyl- exhibits a melting point of approximately -5°C and a boiling point around 165°C. Its solubility in water is relatively low, which aligns with its hydrophobic nature due to the long hydrocarbon chains present in its structure. These properties make it suitable for use in non-aqueous reaction systems and as a component in oil-soluble formulations.
The compound's reactivity is another area where recent research has yielded valuable insights. Its ability to act as both a nucleophile and a base makes it highly versatile in organic synthesis. For example, it has been employed as a catalyst in certain condensation reactions, where it facilitates the formation of stable carbon-nitrogen bonds. This dual functionality underscores its importance as a key intermediate in chemical manufacturing.
Moreover, 1-Heptanamine, N-heptyl-N-methyl- has found applications in the formulation of surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions by reducing interfacial tension between oil and water phases. This property is particularly valuable in the food and cosmetic industries, where stable emulsions are critical for product performance.
Recent advancements in computational chemistry have also contributed to our understanding of 1-Heptanamine, N-heptyl-N-methyl-'s molecular behavior. Quantum mechanical simulations have provided insights into its electronic structure and reactivity patterns at the molecular level. These studies have paved the way for the development of more efficient synthetic pathways and novel applications.
In conclusion, 1-Heptanamine, N-heptyl-N-methyl-, CAS No: 38399-77-8, is a versatile compound with diverse applications across multiple industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmaceutical development. As research continues to uncover new potential uses and optimization strategies for this compound, its role in advancing modern chemistry is expected to grow significantly.
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